molecular formula C13H13NO B2713474 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole CAS No. 17559-59-0

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole

Cat. No.: B2713474
CAS No.: 17559-59-0
M. Wt: 199.253
InChI Key: AVQPFZCDRFCTQL-QPJJXVBHSA-N
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Description

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-pyrrole is a pyrrole-derived compound featuring a conjugated ethenyl group substituted with a 4-methoxyphenyl moiety. Key features include:

  • The 4-methoxyphenyl substituent contributes to lipophilicity and may modulate biological activity through electron-donating effects .
  • Spectroscopic Signatures: Analogous compounds exhibit IR peaks at ~1600–1665 cm⁻¹, attributed to C=C stretching in the ethenyl group and aromatic C=C vibrations .
  • Synthetic Relevance: Similar compounds are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or condensation reactions, suggesting feasible routes for the target compound .

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-8-5-11(6-9-13)4-7-12-3-2-10-14-12/h2-10,14H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQPFZCDRFCTQL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17559-59-0
Record name 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole typically involves the reaction of 4-methoxybenzaldehyde with pyrrole in the presence of a base. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(4-methoxyphenyl)acetaldehyde or 2-(4-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)ethyl-1H-pyrrole.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that pyrrole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-pyrrole have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of pyrrole-based compounds that demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a study involving pyrrole derivatives, certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group is thought to play a crucial role in this activity, potentially through interactions with bacterial cell membranes .

Organic Synthesis Applications

Building Block for Syntheses
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-pyrrole serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization, making it a versatile building block for synthesizing more complex molecules. For example, it can be used to create various heterocycles and other biologically active compounds through reactions such as cyclization and substitution .

Pyrrole Derivatives in Drug Development
The compound's ability to undergo electrophilic substitution reactions makes it valuable in the development of new pharmaceuticals. Researchers have synthesized numerous pyrrole derivatives that exhibit diverse biological activities, including anti-inflammatory and analgesic effects .

Materials Science Applications

Conductive Polymers
Pyrrole derivatives are known for their electrical conductivity, making them suitable for applications in materials science. The incorporation of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-pyrrole into polymer matrices can enhance the electrical properties of the resulting materials, leading to applications in sensors and electronic devices .

Nanocomposites and Coatings
The compound can also be utilized in the formulation of nanocomposites and protective coatings. Its incorporation into polymeric systems can improve mechanical strength and thermal stability while providing additional functionalities such as UV protection or antimicrobial properties .

Case Studies

StudyApplicationFindings
Zhang et al., 2019Antimicrobial ActivityIdentified antibacterial properties against MRSA and E. coli with MIC values of 32 μg/mL and 64 μg/mL respectively .
Research on Pyrrole DerivativesAnticancer ActivityDemonstrated selective cytotoxicity towards cancer cell lines; potential for further drug development .
Conductive PolymersMaterials ScienceEnhanced electrical conductivity when incorporated into polymer matrices; potential applications in sensors .

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrole Ring

The biological and physicochemical properties of pyrrole derivatives are highly substituent-dependent. Key comparisons include:

Compound Name Substituents Key Properties/Activities References
Target Compound 4-Methoxyphenyl ethenyl Theoretical: High conjugation, moderate lipophilicity -
2-(4-Methoxyphenyl)-5-methyl-1-(4-trifluoromethylphenyl)-1H-pyrrole 5-Methyl, 4-trifluoromethylphenyl Tyrosine phosphatase inhibition; IR peaks: 1755, 1732 cm⁻¹ (carbonyl)
1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-pyrrole 4-Chlorophenyl, 4-methoxyphenyl Synthetic yield: 50.9%; IR: 1516, 1505 cm⁻¹ (aromatic C=C)
Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate 2,4-Dimethoxyphenyl, ethyl ester Melting point: 121°C; HPLC purity: 100%

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃ in ) enhance enzymatic inhibition but reduce solubility.
  • Electron-Donating Groups (e.g., -OCH₃ in the target compound) improve resonance stabilization and may enhance antioxidant activity .
Neuroprotective Effects
  • Compound B (2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole): Demonstrated significant neuroprotection against 6-OHDA-induced toxicity in PC12 cells via ROS reduction and apoptosis inhibition .
  • Target Compound Potential: The 4-methoxyphenyl group in Compound B suggests that the target compound’s ethenyl substituent could similarly modulate antioxidant pathways.
Anticancer Activity
  • 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4H-1-benzopyran-4-one : Exhibited tumor-specificity comparable to doxorubicin (TS = 84.1 vs. 67.4), highlighting the critical role of the 4-methoxyphenyl ethenyl motif .

Spectroscopic and Physical Properties

  • IR Spectroscopy :
    • Target Compound (expected): C=C stretching (~1600–1665 cm⁻¹), aromatic C-O-C (~1250 cm⁻¹).
    • Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate: Key peaks at 1755 (ester C=O) and 1516 cm⁻¹ (aromatic C=C) .
  • Melting Points : Ranged from 121°C () to amorphous solids in halogenated analogs (), correlating with substituent polarity.

Future Research :

  • Empirical characterization (e.g., NMR, HRMS) of the target compound.
  • Biological screening for antioxidant, anticancer, or enzyme-inhibitory activity.
  • Comparative studies with halogenated or alkylated analogs to delineate structure-activity relationships.

Biological Activity

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, which combines a pyrrole ring with a 4-methoxyphenyl group, endows it with distinct electronic and steric properties that may contribute to its biological efficacy.

This compound can be synthesized through various organic reactions, including oxidation and reduction processes that yield different derivatives. Its synthesis often involves the use of substituted pyrrole derivatives as starting materials, facilitating the exploration of structure-activity relationships (SAR) in biological contexts .

Antimicrobial Activity

Research indicates that 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole exhibits significant antimicrobial properties. It has been shown to possess activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for related pyrrole compounds have been reported to range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • A comparative analysis shows that compounds with similar structures often display MIC values significantly lower than established antibiotics, indicating potential as novel antimicrobial agents.
CompoundTarget BacteriaMIC (μg/mL)
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrroleStaphylococcus aureus3.12 - 12.5
ControlIsoniazid0.25
ControlCiprofloxacin2

Anticancer Activity

The anticancer potential of this compound is also under investigation. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • For instance, related pyrrole derivatives have shown promising results in inhibiting tumor growth in vitro, with IC50 values comparable to standard chemotherapeutics like erlotinib .
  • The mechanism of action may involve the modulation of key signaling pathways involved in cell survival and proliferation.

The exact mechanism by which 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole exerts its biological effects is still being elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity.

  • Some studies suggest that similar pyrrole compounds act as protonophores, altering membrane integrity and disrupting bacterial cell function .

Case Studies

Several case studies highlight the biological activity of pyrrole derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyrrole derivatives against clinical isolates of MRSA and E. coli, demonstrating potent activity with some derivatives achieving MIC values as low as 32 μg/mL .
  • Anticancer Properties : Another investigation into the antiproliferative effects of pyrrole-based compounds on MCF-7 breast cancer cells revealed significant growth inhibition, with some compounds exhibiting IC50 values below 0.1 μM .

Q & A

Q. Table 1: Cytotoxicity Data for Analogous Compounds

CompoundTS (D/B)TS (C/A)Key Substituent
[5] (Chromone-pyrrole)84.1148.64-OCH₃
Doxorubicin67.458.8

Advanced: How can contradictions in cytotoxicity data across studies be systematically addressed?

Methodological Answer:
Discrepancies often arise from cell line variability or assay conditions. Mitigate via:

  • Standardized protocols: Use identical cell passages, serum concentrations, and exposure times .
  • Comparative controls: Include doxorubicin or cisplatin as reference agents in parallel assays .
  • Mechanistic validation: Perform molecular docking to assess binding affinity to targets like topoisomerase II, correlating with cytotoxicity trends .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina): Model binding to tyrosine phosphatase or tubulin using PDB structures (e.g., 1PTV). Prioritize poses with hydrogen bonds to methoxy oxygen or pyrrole NH .
  • MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
  • QSAR models: Train on pyrrole derivatives’ IC₅₀ data to predict bioactivity of novel analogs .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .
  • Storage: Keep in amber glass vials at 4°C under inert gas (Ar/N₂) to prevent oxidation .

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